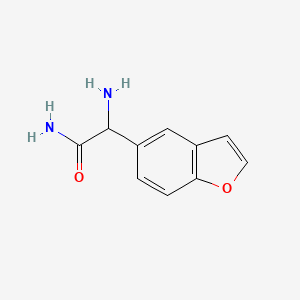![molecular formula C9H11NO4 B13797536 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol is an organic compound characterized by the presence of a benzodioxole ring substituted with an amino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzodioxole, which undergoes a series of reactions to introduce the amino and ethanol groups.
Chloromethylation: The benzodioxole is first chloromethylated to introduce a chloromethyl group.
Nitrile Formation: The chloromethylated product is then converted to a nitrile using sodium cyanide.
Hydrolysis and Reduction: The nitrile is hydrolyzed to form an amide, which is subsequently reduced to the corresponding amine.
Ethanol Introduction: Finally, the amine is reacted with ethylene oxide to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Safety measures are also implemented to handle hazardous reagents like sodium cyanide.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups like amines or amides.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, amides.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-ethanol: Similar structure but lacks the amino group.
2-(1,3-Benzodioxol-5-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol moiety.
1,3-Benzodioxole-5-propanoic acid: Features a propanoic acid group.
Uniqueness
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzodioxol-5-yl)oxy]ethanol |
InChI |
InChI=1S/C9H11NO4/c10-6-3-8-9(14-5-13-8)4-7(6)12-2-1-11/h3-4,11H,1-2,5,10H2 |
InChI Key |
OEUACZRWIBPKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)






![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)


![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)

